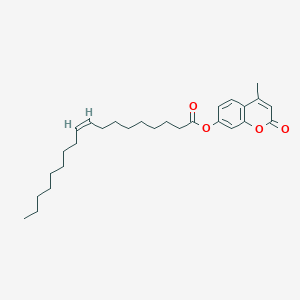

![molecular formula C15H22N2O4S2 B016374 叔丁基 N-[2-氧代-2-[2-(苯基二硫基)乙氨基]乙氧基]氨基甲酸酯 CAS No. 887407-46-7](/img/structure/B16374.png)

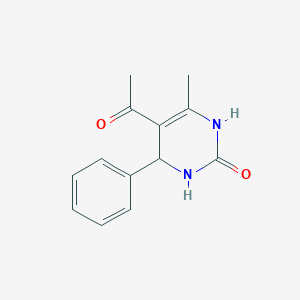

叔丁基 N-[2-氧代-2-[2-(苯基二硫基)乙氨基]乙氧基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamates, including structures similar to tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate, often involves multistep chemical processes. Directed lithiation and subsequent reactions with electrophiles are common methods for introducing substituents to the carbamate structure. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate are synthesized through directed lithiation at low temperatures, followed by reactions with various electrophiles to yield substituted products (Smith et al., 2013). Additionally, rapid synthetic methods for tert-butyl carbamates as intermediates in biologically active compounds have been developed, showcasing the compound's versatility in synthesis (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of tert-butyl and carbamate groups, which influence the compound's reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate's structure was elucidated, showing intramolecular C—H⋯O hydrogen bonds, contributing to its stability and reactivity (Bai & Wang, 2014).

Chemical Reactions and Properties

Tert-butyl carbamates undergo various chemical reactions, including lithiation, substitution, and ring transformations, which are essential for synthesizing complex molecules. These reactions are highly dependent on the specific substituents and the reaction conditions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating the compound's versatility as a building block in organic synthesis (Guinchard et al., 2005).

科学研究应用

生物降解和环境归趋

- 作为相关化合物的乙基叔丁基醚 (ETBE) 在土壤和地下水中发生生物降解,主要通过微生物介导的有氧过程,这些微生物能够将 ETBE 降解为碳和能源,或通过与烷烃共代谢。已经鉴定出促进 ETBE 转化的基因,尽管完全的途径和支持厌氧降解的微生物仍然知之甚少。这项研究表明,相关的醚类(包括指定的氨基甲酸酯化合物)具有潜在的环境生物修复应用 (Thornton 等,2020).

地下环境中的微生物降解

- 甲基叔丁基醚 (MTBE) 和 ETBE 等燃料氧化剂在地下环境中的归趋受其在各种氧化还原条件下的生物降解性的影响。研究表明,MTBE 及其关键中间体叔丁醇 (TBA) 在有氧和缺氧条件下可能是可生物降解的。这些发现强调了醚类化合物对环境的影响和降解途径,为相关物质的生物修复提供了途径 (Schmidt 等,2004).

冷等离子体分解

- 使用氢气在冷等离子体反应器中分解甲基叔丁基醚 (MTBE) 的研究表明,采用射频 (RF) 等离子体反应器分解和将 MTBE 转化为更简单的分子的可行性。这表明在环境管理或合成应用中分解或改性类似醚类化合物的潜在应用 (Hsieh 等,2011).

合成应用和 N-杂环合成

- 手性亚磺酰胺,特别是叔丁基亚磺酰胺,已广泛用于胺及其衍生物(包括 N-杂环)的立体选择性合成中。这突出了指定的氨基甲酸酯化合物在立体选择性合成中的潜在合成应用,或作为复杂有机分子生产中的前体 (Philip 等,2020).

安全和危害

未来方向

The future directions for research on this compound could include further exploration of its potential applications in drug discovery, catalysis, and material science2. Additionally, more research could be done to understand its synthesis, mechanism of action, and physical and chemical properties.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.

属性

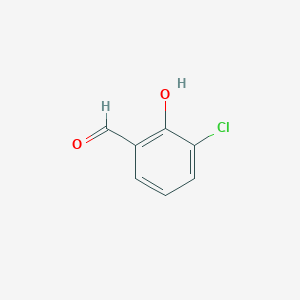

IUPAC Name |

tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDSVLSVPSGPPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405134 |

Source

|

| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |

CAS RN |

887407-46-7 |

Source

|

| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

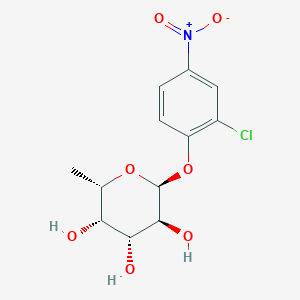

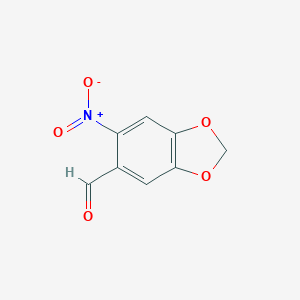

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)